molecular formula C10H8F3N3O2 B11088149 Methyl 6-amino-5-cyano-2-methyl-4-(trifluoromethyl)pyridine-3-carboxylate

Methyl 6-amino-5-cyano-2-methyl-4-(trifluoromethyl)pyridine-3-carboxylate

Cat. No.: B11088149
M. Wt: 259.18 g/mol
InChI Key: DVOZWXGPFRCWMZ-UHFFFAOYSA-N
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Description

Methyl 6-amino-5-cyano-2-methyl-4-(trifluoromethyl)pyridine-3-carboxylate is a complex organic compound that belongs to the pyridine family This compound is characterized by the presence of multiple functional groups, including an amino group, a cyano group, a methyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-amino-5-cyano-2-methyl-4-(trifluoromethyl)pyridine-3-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of 2,6-dichloro-4-trifluoromethylbenzene with diazonium salts, followed by cyclization with dicyanoethyl acetate . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-5-cyano-2-methyl-4-(trifluoromethyl)pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The cyano group can be reduced to form amine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted pyridine compounds.

Scientific Research Applications

Methyl 6-amino-5-cyano-2-methyl-4-(trifluoromethyl)pyridine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 6-amino-5-cyano-2-methyl-4-(trifluoromethyl)pyridine-3-carboxylate involves its interaction with specific molecular targets. The amino and cyano groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can lead to the inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-amino-5-cyano-2-methyl-4-(trifluoromethyl)pyridine-3-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased stability and lipophilicity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H8F3N3O2

Molecular Weight

259.18 g/mol

IUPAC Name

methyl 6-amino-5-cyano-2-methyl-4-(trifluoromethyl)pyridine-3-carboxylate

InChI

InChI=1S/C10H8F3N3O2/c1-4-6(9(17)18-2)7(10(11,12)13)5(3-14)8(15)16-4/h1-2H3,(H2,15,16)

InChI Key

DVOZWXGPFRCWMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=N1)N)C#N)C(F)(F)F)C(=O)OC

Origin of Product

United States

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